4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and phthalazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Phthalazinone Formation: The phthalazinone moiety is synthesized separately, often starting from phthalic anhydride and hydrazine hydrate.
Coupling Reaction: The final step involves coupling the phthalazinone derivative with the chloronitrobenzamide under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, sodium hydroxide.
Major Products
Reduction: 4-amino-3-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the phthalazinone moiety.
4-chloro-3-nitrobenzamide: Similar structure but without the phthalazinone group.
Phthalazinone derivatives: Compounds with the phthalazinone core but different substituents on the benzene ring.
Uniqueness
4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C16H11ClN4O4 |
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Molecular Weight |
358.73 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-6-5-9(7-14(12)21(24)25)15(22)18-8-13-10-3-1-2-4-11(10)16(23)20-19-13/h1-7H,8H2,(H,18,22)(H,20,23) |
InChI Key |
SGXMFXSXALGUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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